Enzyme Inhibition Selectivity: iNOS vs. eNOS & nNOS for 2-(1-Naphthyloxy)aniline
2-(1-Naphthyloxy)aniline demonstrates moderate inhibitory activity against human inducible nitric oxide synthase (iNOS) with an EC50 of 290 nM, while showing negligible activity against endothelial NOS (eNOS, EC50 >100,000 nM) and weak activity against neuronal NOS (nNOS, EC50 = 6,800 nM) [1]. This 23-fold selectivity for iNOS over nNOS and >345-fold selectivity over eNOS suggests a targeted inhibition profile that may minimize off-target effects compared to less selective NOS inhibitors [2].
| Evidence Dimension | Inhibition of human NOS isoforms (EC50) |
|---|---|
| Target Compound Data | iNOS: 290 nM; nNOS: 6,800 nM; eNOS: >100,000 nM |
| Comparator Or Baseline | Selective iNOS inhibitors (e.g., 1400W) typically show IC50 values in the low nM range; non-selective inhibitors show similar potency across isoforms |
| Quantified Difference | iNOS/nNOS selectivity ratio = 23.4; iNOS/eNOS selectivity ratio >345 |
| Conditions | HEK293 cells expressing human NOS isoforms; nitric oxide production assay |
Why This Matters
This selectivity profile justifies the use of 2-(1-naphthyloxy)aniline as a scaffold for developing iNOS-targeted therapeutics, where avoiding eNOS inhibition (linked to cardiovascular side effects) is critical.
- [1] BindingDB. BDBM50348731 (CHEMBL1801061). EC50 data for human NOS isoforms. View Source
- [2] Alderton WK, Cooper CE, Knowles RG. Nitric oxide synthases: structure, function and inhibition. Biochem J. 2001;357(Pt 3):593-615. View Source
